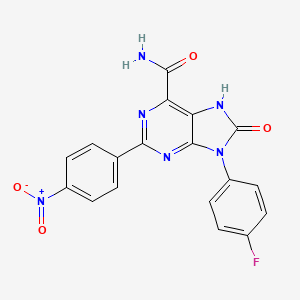

9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a fluorophenyl group at position 9 and a nitrophenyl group at position 2 of the purine scaffold. The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability, while the electron-withdrawing 4-nitrophenyl group could influence electronic properties and binding interactions.

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN6O4/c19-10-3-7-11(8-4-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-1-5-12(6-2-9)25(28)29/h1-8H,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACXECHHIGCQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 344.30 g/mol. The structure includes a purine base with fluorophenyl and nitrophenyl substituents, which may influence its biological activity.

Antiviral Activity

Research indicates that purine derivatives often exhibit antiviral properties. In particular, the presence of nitro and fluoro groups in the compound may enhance its interaction with viral enzymes or receptors. A study highlighted that similar compounds demonstrated significant activity against RNA viruses, suggesting potential applications in antiviral therapies .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A related study reported that derivatives with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains, indicating a broad spectrum of activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.90 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Anti-inflammatory Activity

Compounds with a purine backbone have been associated with anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. The specific mechanism may involve the modulation of pathways such as NF-kB and MAPK signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act by inhibiting key enzymes involved in nucleic acid synthesis or viral replication.

- Receptor Interaction : The structure allows for potential binding to various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate oxidative stress responses, providing a protective effect against cellular damage.

Case Studies

- Antiviral Efficacy : In vitro studies have shown that derivatives similar to this compound exhibit significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The efficacy was evaluated using cytopathic effect reduction assays and plaque reduction assays .

- Antimicrobial Testing : A comprehensive study tested various derivatives against a panel of bacteria and fungi, establishing that certain modifications in the chemical structure significantly enhanced antimicrobial potency .

- Inflammation Models : Animal models treated with the compound showed reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide":

Structural Analogues and Synthesis

- 2-(4-Fluorophenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide: This compound, a structural analog, is reported as a pale yellow solid with a melting point of 324.5 °C . It's synthesis and characterization data, including 1H-NMR and IR spectra, are documented .

- 2-(4-(Hydroxymethyl)phenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide: Another related compound, synthesized as a white solid with a melting point of 385.6 °C, has its 1H-NMR and 13C-NMR data available .

- 2-(4-Nitrophenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide: This compound is mentioned in the context of structure-activity relationship studies .

- This compound : This is the chemical name of the compound with CAS Number: 869068-97-3 and Molecular Formula: C18H11FN6O4 .

Potential Areas of Applications

While the search results do not explicitly detail the applications of "this compound," the information on related compounds and concepts hints at potential research areas:

- Neuroprotection and Neurotoxicity: Research indicates that kynurenine (KYN) metabolites play a role in both neuroprotection and neurotoxicity, with compounds like kynurenic acid (KYNA) acting as NMDA receptor antagonists and offering protection against neurological damage in experimental brain disorder models . Given the structural similarity, "this compound" and its analogs might have potential applications in neurological research .

- Oxidative Stress: Some KYN pathway metabolites exhibit both antioxidant and pro-oxidant properties, affecting cellular processes and disease progression in areas like neurodegeneration, cancer, and inflammation .

- DNA Repair: Several search results mention research and products related to DNA repair proteins and oxidative DNA damage . The compound 9-oxo-2-fluorenecarboxylic acid is related to research on DNA repair proteins . This suggests that the target compound or its analogs might be relevant in studying DNA repair mechanisms.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

*Calculated based on molecular formula derived from IUPAC name.

Key Observations

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group (electron-withdrawing) contrasts with analogs featuring ethoxy (), methoxy (), or methyl () substituents. Nitro groups may reduce metabolic stability but enhance binding affinity in certain targets (e.g., kinases) .

- Lipophilicity and Solubility : Chloro () and fluoro () substituents increase lipophilicity, while ethoxy/methoxy groups () improve aqueous solubility. The target compound’s balance of nitro and fluoro groups may offer intermediate properties.

- Synthetic Feasibility: Analogs like 2-(4-ethoxyphenyl)/9-(2-methoxyphenyl) are noted for high purity and scalability in synthesis , suggesting that substituent choice impacts manufacturability.

Hypothetical Pharmacological Implications

- The nitro group in the target compound could enhance interactions with positively charged enzymatic pockets, whereas methyl or methoxy groups () might favor hydrophobic interactions.

- Bulkier substituents (e.g., dichlorophenyl in ) may limit membrane permeability compared to the target’s nitro-fluoro combination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.